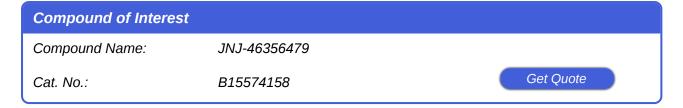


Application Notes and Protocols: JNJ-46356479 in Ketamine-Induced Models of Schizophrenia

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For Researchers, Scientists, and Drug Development Professionals

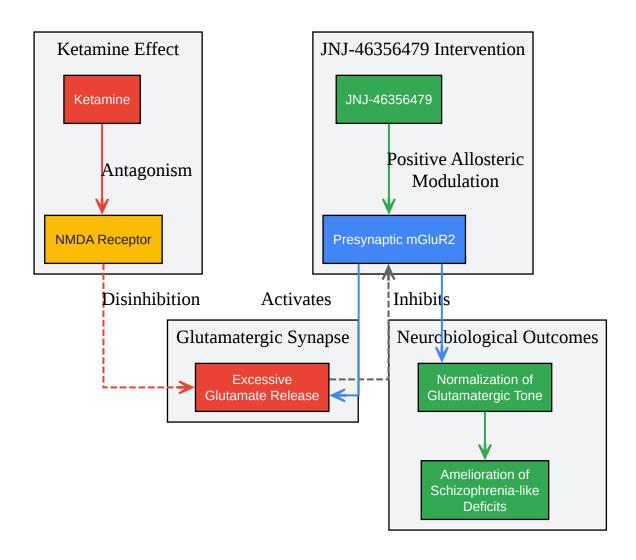
Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The glutamate hypothesis of schizophrenia posits that dysfunction of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system, contributes to the pathophysiology of the disease. Administration of NMDA receptor antagonists, such as ketamine, in animal models can recapitulate schizophrenia-like symptoms and neuropathological alterations, providing a valuable tool for preclinical research.[1][2][3]

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[4] mGluR2 acts as a presynaptic autoreceptor that negatively modulates glutamate release.[1][5] By enhancing the function of mGluR2, JNJ-46356479 is hypothesized to counteract the excessive glutamate release ("glutamate storm") induced by NMDA receptor hypofunction, thereby ameliorating schizophrenia-like deficits.[6][7] [8] These application notes provide an overview of the use of JNJ-46356479 in a postnatal ketamine mouse model of schizophrenia, including experimental protocols and a summary of key findings.

Signaling Pathway of JNJ-46356479 in the Context of Ketamine-Induced Glutamate Dysregulation





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Caption: Proposed mechanism of **JNJ-46356479** in the ketamine model.

Data Summary

The following tables summarize the reported effects of **JNJ-46356479** in a postnatal ketamine mouse model of schizophrenia.

Table 1: Behavioral Deficits



Behavioral Test	Parameter	Effect of Ketamine	Effect of JNJ- 46356479 Treatment
Novel Object Recognition	Preference for Novel Object	Decreased	Preference Recovered
Social Novelty	Preference for Novel Animal	Decreased	Preference Recovered
Social Dishabituation	Dishabituation in 5th trial	Absent	Interest Recovered

Table 2: Neuropathological and Molecular Changes

Analysis	Brain Region	Marker	Effect of Ketamine	Effect of JNJ- 46356479 Treatment
Immunohistoche mistry	Medial Prefrontal Cortex	Parvalbumin (PV)+ Cells	Reduced	Normalized
Dentate Gyrus	Parvalbumin (PV)+ Cells	Reduced	Normalized	
Hippocampus	c-Fos Expression	Decreased	Normalized	
Western Blot	Prefrontal Cortex & Hippocampus	Bcl-2 (anti- apoptotic)	Reduced	Partially Restored
Prefrontal Cortex & Hippocampus	Caspase-3 & Bax (pro- apoptotic)	No significant change reported	Inverse correlation with behavioral deficits	

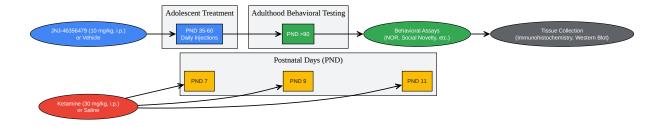
Experimental Protocols

I. Postnatal Ketamine Model of Schizophrenia

This protocol establishes a neurodevelopmental model of schizophrenia in mice.



Experimental Workflow Diagram



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Caption: Experimental timeline for the postnatal ketamine model.

Materials:

- C57BL/6J mouse pups
- Ketamine hydrochloride
- Sterile saline (0.9% NaCl)
- JNJ-46356479
- Vehicle for **JNJ-46356479** (e.g., 5% DMSO, 5% Tween 80, 90% sterile water)
- Standard animal housing and husbandry equipment

Procedure:

Animal Model: On postnatal days (PND) 7, 9, and 11, administer ketamine (30 mg/kg, intraperitoneally) or an equivalent volume of saline to mouse pups.[7]



- Adolescent Treatment: During the adolescent period (PND 35-60), administer JNJ-46356479
 (10 mg/kg, i.p.) or vehicle daily to the mice.[7]
- Behavioral Testing: In adulthood (PND >90), perform a battery of behavioral tests to assess cognitive and negative symptom-like behaviors.[9]
- Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for neuropathological and molecular analyses.

II. Behavioral Assays

Note: The following are generalized protocols. Specific parameters should be optimized for the experimental setup.

A. Novel Object Recognition (NOR) Test: This test assesses recognition memory, a component of cognitive function.

- Habituation: Individually place mice in an open-field arena (e.g., 40x40 cm) for 10 minutes to habituate.
- Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
- Test Phase: After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
- Analysis: Record the time spent exploring each object. A preference for the novel object (exploration time >50%) indicates intact recognition memory.
- B. Social Novelty and Dishabituation Test: This test evaluates social memory and interest in social novelty.
- Habituation: Place the test mouse in a three-chambered social apparatus and allow it to habituate.
- Social Novelty Phase: Place a "stranger" mouse in one of the side chambers. Allow the test mouse to explore all three chambers.



- Dishabituation Phase: Introduce a second, "novel" stranger mouse into the previously empty side chamber.
- Analysis: Record the time the test mouse spends in each chamber and interacting with each stranger mouse. A preference for the novel stranger indicates normal social memory. The recovery of interest in a novel animal after habituation to a familiar one demonstrates social dishabituation.[7]

III. Molecular and Neuropathological Analyses

A. Immunohistochemistry for Parvalbumin (PV) and c-Fos: This technique is used to quantify changes in specific neuronal populations and neuronal activity.

- Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA), and prepare cryosections of the brain regions of interest (e.g., prefrontal cortex, hippocampus).
- Staining:
 - Incubate sections with primary antibodies against PV or c-Fos.
 - Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
 - Mount sections with a DAPI-containing medium to visualize cell nuclei.
- Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of PV-positive cells or c-Fos-positive nuclei in defined regions of interest.[1][7]
- B. Western Blot for Apoptotic Proteins: This method quantifies the levels of proteins involved in apoptosis.
- Protein Extraction: Homogenize brain tissue (prefrontal cortex, hippocampus) in lysis buffer to extract total protein.
- SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
- Immunoblotting:



- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
- Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detection and Analysis: Apply a chemiluminescent substrate and detect the signal. Quantify band intensities and normalize to the loading control.

Conclusion

The postnatal ketamine model in mice effectively induces behavioral and neuropathological deficits relevant to schizophrenia.[1][7] **JNJ-46356479**, a positive allosteric modulator of mGluR2, has demonstrated efficacy in reversing these deficits, suggesting that targeting the mGluR2 receptor is a promising therapeutic strategy for the treatment of cognitive and negative symptoms of schizophrenia.[1][7] The protocols outlined in these application notes provide a framework for researchers to investigate the effects of **JNJ-46356479** and other mGluR2 modulators in this preclinical model.

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